![molecular formula C22H27N3O6S B12502509 N-(4-methoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B12502509.png)
N-(4-methoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-nitrobenzenesulfonamide
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Overview
Description
N-(4-methoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-nitrobenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group, a piperidinyl group, and a nitrobenzenesulfonamide moiety. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-methoxyphenyl intermediate through a Mannich reaction involving p-anisaldehyde, acetone, and ammonium acetate trihydrate.
Introduction of the Piperidinyl Group: The intermediate is then reacted with 4-methylpiperidine in the presence of a suitable base, such as anhydrous potassium carbonate (K₂CO₃), to introduce the piperidinyl group.
Nitration and Sulfonation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, aniline derivatives, and various substituted aromatic compounds .
Scientific Research Applications
N-(4-methoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-nitrobenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride: A selective serotonin 2A receptor inverse agonist with potential antipsychotic properties.
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: Compounds with antioxidant and antimicrobial potential.
Uniqueness
N-(4-methoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-nitrobenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C22H27N3O6S |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C22H27N3O6S/c1-16-10-12-23(13-11-16)22(26)15-24(18-5-7-19(31-3)8-6-18)32(29,30)20-9-4-17(2)21(14-20)25(27)28/h4-9,14,16H,10-13,15H2,1-3H3 |
InChI Key |
BJJNJBMUAIUHSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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